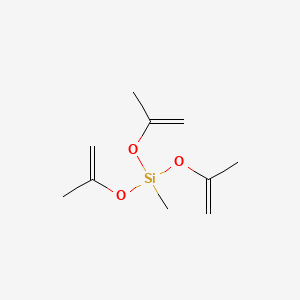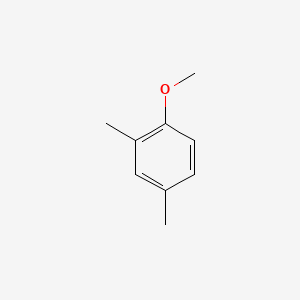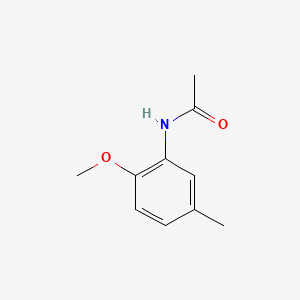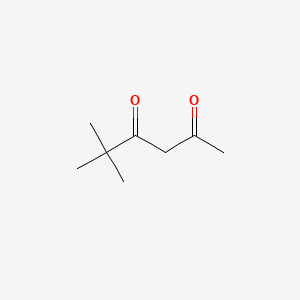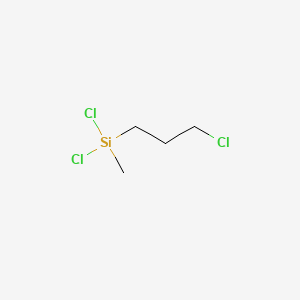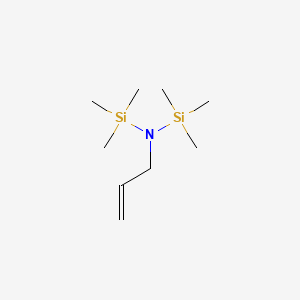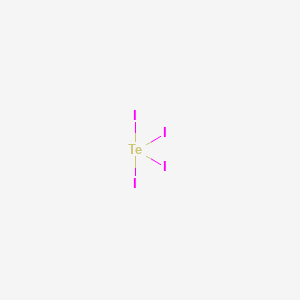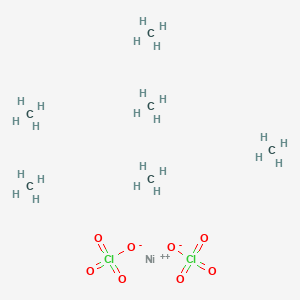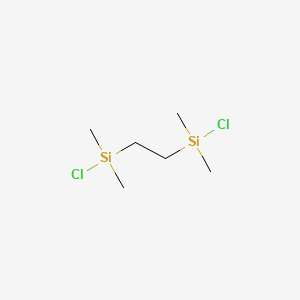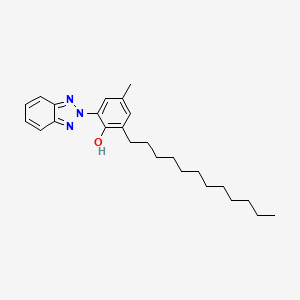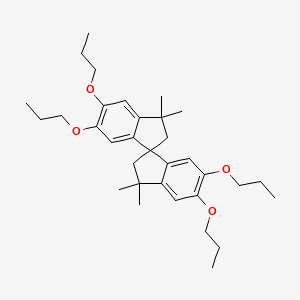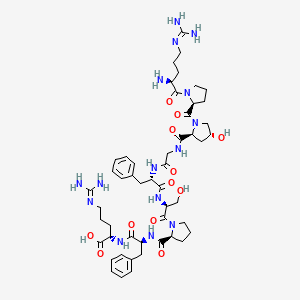
Bradykinin hydroxyproline
Overview
Description
Bradykinin hydroxyproline is a variant of bradykinin, a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator . In this variant, the third residue of bradykinin, proline, is replaced by hydroxyproline .
Synthesis Analysis
The synthesis of Bradykinin hydroxyproline involves the replacement of the proline at the third amino acid residue of bradykinin with hydroxyproline .
Molecular Structure Analysis
Bradykinin and its variants, including Bradykinin hydroxyproline, exist in solution as disordered chains . The stereochemical features of diverse non-peptide antagonists translate into ligand anchoring points to complementary regions of the receptor .
Scientific Research Applications
-
Biological Activities and Solution Structures
- Field : Biochemistry
- Application Summary : Hydroxyproline analogs of Bradykinin have been studied for their biological activities and solution structures . Bradykinin and its analogs like Lys-bradykinin, Met-Lys-bradykinin, and Polistes kinin exist in solution as disordered chains .
- Methods : The study involved the use of circular dichroism (CD) to examine the spectra in the 250-300 nm range . The spectra of all biologically active analogs and homologs of bradykinin showed maxima at 220 nm and minima at 235 nm .
- Results : The study found that none of the analogs with different spectra possessed biological activity . This suggests that highly ordered analogs of amino acid composition and sequence similar to bradykinin would not possess biological activity .
-
Bradykinin Antagonists
- Field : Pharmacology
- Application Summary : Bradykinin antagonists containing hydroxyproline have been studied .
- Methods : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The specific results or outcomes obtained were not detailed in the available information .
-
Tumor Ascites
- Field : Oncology
- Application Summary : Hydroxyprolyl3-bradykinin has been identified in tumor ascites .
- Methods : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The study demonstrated that the ascites contained hydroxyprolyl3-bradykinin .
-
Ascitic Fluid in Gastric Cancer
- Field : Oncology
- Application Summary : Hydroxyprolyl3-bradykinin has been identified in the ascitic fluid from a patient with gastric cancer . This is the first report of the presence of bradykinin in human tumor ascites .
- Methods : The study involved purification of kinins in the ascitic fluid by gel filtration and reversed-phase high-performance liquid chromatography (HPLC) . Sequence analysis showed that the proline at the third amino acid residue of bradykinin was replaced by hydroxyproline .
- Results : The study demonstrated that the ascites contained hydroxyprolyl3-bradykinin .
-
Bradykinin in COVID-19 and Inflammatory Diseases
- Field : Molecular Biology
- Application Summary : Bradykinin, a member of the kallikrein–kinin system (KKS), is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in a number of signaling mechanisms . In SARS-CoV-2 infection, bradykinin is found to be at raised levels and is reported to trigger a diverse array of symptoms .
- Methods : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The specific results or outcomes obtained were not detailed in the available information .
- Solid Phase Peptide Synthesis
- Field : Biochemistry
- Application Summary : Hydroxyproline analogs of Bradykinin have been used in solid phase peptide synthesis . This involves the facile solid-phase preparation of peptides containing the CH2NH peptide bond isostere .
- Methods : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The specific results or outcomes obtained were not detailed in the available information .
Future Directions
Bradykinin, including its variants like Bradykinin hydroxyproline, is a molecule of immense therapeutic value . Future research directions include deciphering the bradykinin mediated signaling mechanisms involved in pathological conditions . This will help devise strategies for developing better treatment modalities in the implicated diseases .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t31-,32+,33+,34+,35+,36+,37+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLHZCEMXTCBN-DIBGMJQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bradykinin hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bradykinin hydroxyproline | |
CAS RN |
37642-65-2 | |
| Record name | Bradykinin, hydroxy-pro(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradykinin hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



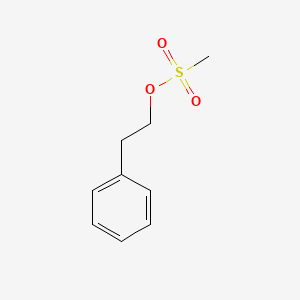
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
